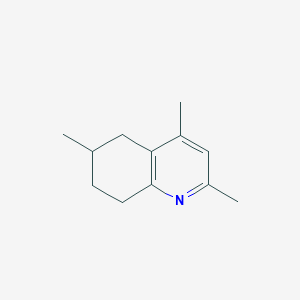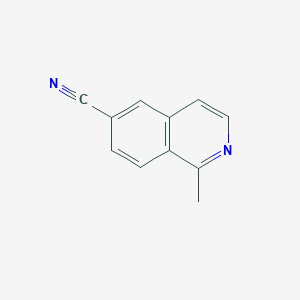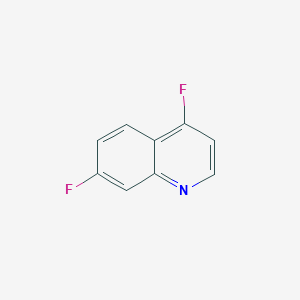![molecular formula C6H6N4O2 B11916830 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a fused pyrrolo and pyrimidine ring system, which is known to exhibit various pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves a one-pot three-component cascade reaction. This method includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and the use of environmentally friendly solvents and catalysts are often emphasized in the synthesis of such heterocyclic compounds to ensure sustainable and scalable production.
化学反応の分析
Types of Reactions
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolo and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrrolo[2,3-d]pyrimidine derivatives.
科学的研究の応用
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用機序
The mechanism of action of 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves its interaction with various molecular targets. For instance, it can inhibit kinase enzymes, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
- 4-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
- 2-Amino-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
Uniqueness
2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern on the pyrrolo and pyrimidine rings, which can significantly influence its biological activity and chemical reactivity. The presence of the amino group at the 2-position and the dione functionality at the 4,6-positions contribute to its distinct pharmacological properties compared to other similar compounds .
特性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
166.14 g/mol |
IUPAC名 |
2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H6N4O2/c7-6-9-4-2(5(12)10-6)1-3(11)8-4/h1H2,(H4,7,8,9,10,11,12) |
InChIキー |
FPTWSHFGZQYMSC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(NC1=O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride](/img/structure/B11916784.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)

![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)

